2-Amino-4-oxo-5,6-dihydro-1H-pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-oxo-5,6-dihydro-1H-pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a carbonyl group, and a nitrile group attached to a pyridine ring. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-5,6-dihydro-1H-pyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as piperidine or ammonium acetate are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-oxo-5,6-dihydro-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-4-oxo-5,6-dihydro-1H-pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-5,6-dihydro-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific enzyme and the biological context .
Comparison with Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
2-Amino-4H-pyran-3-carbonitriles: These compounds also contain an amino and nitrile group attached to a heterocyclic ring and are known for their biological activities.
Uniqueness: 2-Amino-4-oxo-5,6-dihydro-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H7N3O |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
6-amino-4-hydroxy-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c7-3-4-5(10)1-2-9-6(4)8/h10H,1-2H2,(H2,8,9) |
InChI Key |
VGPWUGSULJFPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C(=C1O)C#N)N |
Origin of Product |
United States |
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